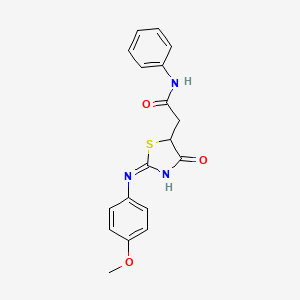

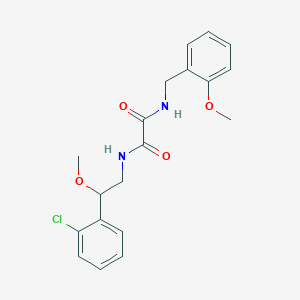

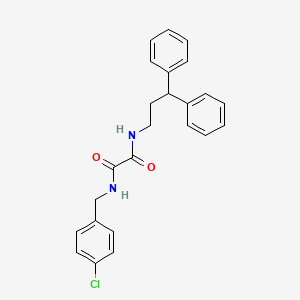

4-ethoxy-N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the creation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment. For instance, the paper titled "N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand" describes the synthesis of a series of compounds with high affinity for the dopamine D4 receptor, achieved by attaching an arylpiperazine to an alkyl chain ending with a methoxybenzamide group . This suggests that the synthesis of the compound would likely involve a similar approach, with the ethoxy group and the sulfonyl ethyl substituent being key differentiating features.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their interaction with biological targets. The paper mentioned above indicates that the position and type of substituents on the benzamide and piperazine rings significantly affect the binding affinity to dopamine receptors. Therefore, the molecular structure of "4-ethoxy-N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride" would be expected to play a critical role in its biological activity, with the ethoxy and sulfonyl ethyl groups potentially influencing its binding properties.

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives are not explicitly detailed in the provided papers. However, the pharmacokinetics of a related compound, "4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide," is discussed, including its metabolic interconversion between sulfoxide and sulfide forms . This suggests that the compound may also undergo similar metabolic transformations, with the sulfonyl group potentially being a site for oxidation-reduction reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their structure and the reported pharmacokinetics. For example, the solubility, distribution, and metabolic stability of these compounds are influenced by their substituents . The presence of an ethoxy group in the compound suggests it may have moderate lipophilicity, which could affect its solubility and distribution. The piperazine ring and the sulfonyl group may also contribute to the compound's overall chemical reactivity and stability.

Mécanisme D'action

Target of Action

The primary target of the compound “4-ethoxy-N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride” is currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.

Propriétés

IUPAC Name |

4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S.ClH/c1-3-19-10-12-20(13-11-19)25(22,23)14-9-18-17(21)15-5-7-16(8-6-15)24-4-2;/h5-8H,3-4,9-14H2,1-2H3,(H,18,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDKFZXWYMQGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OCC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B3003812.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B3003820.png)

![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B3003821.png)

![5-{[(4-ethoxyphenyl)amino]sulfonyl}-3-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3003822.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B3003823.png)

![N-(2,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3003825.png)